Product packaging for 3-(5-Aminoisoxazol-3-yl)phenol(Cat. No.:CAS No. 887591-58-4)

3-(5-Aminoisoxazol-3-yl)phenol

Cat. No.: B3030330
CAS No.: 887591-58-4
M. Wt: 176.17
InChI Key: ZDTNUIUFIFCZOA-UHFFFAOYSA-N
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Description

Significance of the Isoxazole (B147169) Heterocycle in Contemporary Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in modern chemical research, particularly in the realm of drug discovery. ipinnovative.cominnovareacademics.in Its significance stems from its versatile chemical nature and its presence in a wide array of biologically active compounds. ipinnovative.com The isoxazole moiety is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity.

The incorporation of an isoxazole ring into a molecule can enhance its physicochemical properties and biological efficacy. ipinnovative.com Researchers have successfully developed a multitude of isoxazole derivatives demonstrating a broad spectrum of activities, including:

Antimicrobial: Exhibiting both antibacterial and antifungal properties. ajrconline.org

Anti-inflammatory: Forming the core of certain non-steroidal anti-inflammatory drugs (NSAIDs). ipinnovative.com

Anticancer: Showing potential in inhibiting the growth of various cancer cell lines.

Analgesic: Providing pain-relieving effects. innovareacademics.in

The prevalence of the isoxazole core in both natural products and synthetic drugs has spurred the development of efficient and innovative synthetic methodologies for creating these heterocyclic systems. ajrconline.org This ongoing research highlights the enduring importance of isoxazole chemistry in the quest for new and improved therapeutic agents.

Academic Context and Research Landscape of Aminophenol and Isoxazole Conjugates

The conjugation of aminophenol and isoxazole moieties creates a class of compounds that has attracted considerable academic interest. These hybrid structures are explored for their potential synergistic effects, combining the functionalities of both pharmacophores. The research landscape is characterized by the synthesis of various derivatives and their subsequent biological evaluation.

A systematic investigation into this class of heterocycles has revealed that isoxazole-containing pharmacoactive agents possess notable analgesic, anti-inflammatory, and antimicrobial activities. ajrconline.org For instance, one study focused on the synthesis of 4-(5'-substituted-aryl-4',5'-dihydro-isoxazol-3'-yl-amino) phenols. ajrconline.org The synthesis involved the condensation of p-aminophenol with acetyl chloride, followed by reaction with various substituted aryl aldehydes and subsequent cyclization with hydroxylamine (B1172632) hydrochloride. ajrconline.org The resulting compounds were screened for their antibacterial and antifungal activities, with some derivatives showing significant efficacy compared to standard drugs. ajrconline.org

Another area of research involves the synthesis of isoxazole derivatives from N-(4'-hydroxyphenyl) acetamide, which is derived from p-aminophenol. These studies have yielded compounds with significant analgesic and antimicrobial properties. innovareacademics.in The general synthetic approach involves the base-catalyzed condensation of N-(4-hydroxyphenyl)acetamide with appropriate aromatic aldehydes to form chalcones, which are then treated with hydroxylamine hydrochloride to yield the final isoxazole derivatives. innovareacademics.in

These research endeavors underscore the therapeutic potential of aminophenol-isoxazole conjugates and provide a framework for the potential investigation of 3-(5-Aminoisoxazol-3-yl)phenol and similar structures. The existing body of work suggests that modifications to the substituents on both the phenol (B47542) and isoxazole rings can significantly influence the biological activity of these compounds.

Detailed Research Findings on Related Aminophenol-Isoxazole Conjugates

Compound ClassSynthesis OutlineKey Research Findings
4-(5'-substituted-aryl-4',5'-dihydro-isoxazol-3'-yl-amino) phenols Synthesized via condensation of N-(4'-hydroxyphenyl) propanamides with hydroxylamine hydrochloride. ajrconline.orgCertain derivatives with electron-withdrawing groups on the phenyl ring at the 5th position of the isoxazole nucleus showed significant antibacterial and antifungal activity. ajrconline.org
Isoxazole derivatives from N-(4-hydroxyphenyl)acetamide Prepared by treating aryl-N-chalconyl aminophenols with hydroxylamine hydrochloride. innovareacademics.inTwo of the synthesized compounds exhibited significant analgesic activity, comparable to paracetamol. Additionally, two compounds showed notable in vitro antibacterial and antifungal activity. innovareacademics.in
o-Aminophenol Derivatives A multi-step synthesis process was employed to create a series of novel o-aminophenol derivatives. nih.govSeveral of the synthesized o-aminophenol derivatives displayed excellent antioxidant activity, with some surpassing the standard quercetin. nih.gov Certain derivatives also exhibited moderate cytotoxic activity against various cancer cell lines. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B3030330 3-(5-Aminoisoxazol-3-yl)phenol CAS No. 887591-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-amino-1,2-oxazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-9-5-8(11-13-9)6-2-1-3-7(12)4-6/h1-5,12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNUIUFIFCZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698844
Record name 3-(5-Amino-1,2-oxazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-58-4
Record name 3-(5-Amino-1,2-oxazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(5-Aminoisoxazol-3-yl)phenol and Related Isoxazole (B147169) Derivatives

The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. nanobioletters.com These methods often involve cyclization and condensation reactions, which can be adapted to produce a wide variety of substituted isoxazoles, including the target compound, this compound.

Cyclization Reactions: Mechanisms and Precursor Chemistry

One of the most fundamental and widely utilized methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction. nanobioletters.comrsc.org This reaction typically involves the cycloaddition of a nitrile oxide (the three-atom component) with an alkyne or alkene (the two-atom component). nanobioletters.com The synthesis of this compound would likely involve a precursor containing a phenolic group.

A common pathway to isoxazoles is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. nanobioletters.comzenodo.org For the synthesis of this compound, a potential precursor would be a β-ketonitrile containing a hydroxylated phenyl group. The reaction of such a β-ketonitrile with hydroxylamine would lead to the formation of a 3-aminoisoxazole (B106053) derivative. nih.gov Specifically, the synthesis of 2-(5-Aminoisoxazol-3-yl)phenol has been described to proceed via the cyclization of 2-hydroxybenzoylacetonitrile (B80658) with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through an intermediate oxime, which then undergoes cyclization to form the isoxazole ring.

Another important cyclization strategy involves the reaction of primary nitro compounds with alkynes. nanobioletters.com This intermolecular cyclization has been a subject of interest for many researchers due to its utility in forming the isoxazole core. nanobioletters.com The reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio can also lead to isoxazoline-N-oxides or isoxazole derivatives through β-dinitro intermediates. researchgate.net

Condensation Approaches for Isoxazole Ring Formation

Condensation reactions represent another major avenue for the synthesis of isoxazoles. A prevalent method involves the condensation of hydroxylamine hydrochloride with 1,3-dicarbonyl compounds. zenodo.org For instance, the condensation of various substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) can be optimized to produce isoxazole derivatives in high yields. nanobioletters.com

The Dornow reaction, which is the condensation of nitroacetic esters with aldehydes, can yield isoxazole-3,5-dicarboxylic acid derivatives. nanobioletters.com This reaction proceeds through a 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate intermediate. nanobioletters.com Furthermore, base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles have been shown to be an efficient method for preparing 3,5-disubstituted isoxazoles. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of isoxazole synthesis. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For example, in the one-pot synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, various solvents such as ethanol, tetrahydrofuran, toluene, water, and dimethylformamide were tested, with the best yield being achieved under solvent-free conditions at 100°C using ZSM-5 as a catalyst. nanobioletters.com In another study, the synthesis of 4-triflylisoxazoles was optimized by comparing different bases and solvents, with triethylamine (B128534) in methanol (B129727) proving to be more effective than sodium in ethanol. nanobioletters.com

The synthesis of 3,4,5-trisubstituted isoxazoles via the [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds was optimized by controlling the base and solvent system to favor the desired isoxazole product over competing reactions. beilstein-journals.org The use of diisopropylethylamine (DIPEA) as the base in a water-methanol solvent mixture was found to be effective. beilstein-journals.org Similarly, in the Suzuki–Miyaura cross-coupling reaction for the synthesis of isoxazole-containing influenza inhibitors, Pd(PPh3)4 was identified as the preferred catalyst, and dioxane was the optimal solvent at 150 °C under microwave irradiation. nih.gov

Advanced Synthetic Strategies for this compound Analogs

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry protocols and advanced synthetic strategies for preparing isoxazole derivatives.

Green Chemistry Protocols in Isoxazole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comresearchgate.net In the context of isoxazole synthesis, this has translated into the use of eco-friendly solvents, catalysts, and energy sources. researchgate.netoiccpress.com Water, being a benign solvent, has been successfully employed for the synthesis of 3,4,5-trisubstituted isoxazoles. beilstein-journals.org The use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), has also been reported for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones under solvent-free conditions. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced selectivity. benthamdirect.comabap.co.intsijournals.com This technique has been successfully applied to the synthesis of a wide range of isoxazole derivatives. zenodo.orgorganic-chemistry.org

The use of microwave irradiation can dramatically accelerate the 1,3-dipolar cycloaddition reaction for the synthesis of isoxazoles. rsc.org For instance, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles using a Sonogashira coupling-cycloaddition sequence was significantly improved by microwave heating, reducing the reaction time from days to just 30 minutes. organic-chemistry.org This method also minimized the formation of unwanted byproducts. organic-chemistry.org

In another example, the synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives was achieved in just 2.5 minutes under microwave irradiation, compared to much longer reaction times required for conventional heating. zenodo.org Similarly, the synthesis of isoxazole Schiff bases from 3-amino-5-methyl isoxazole was reduced from 3 hours to 30 seconds using microwave assistance, with a corresponding increase in yield. tsijournals.com

The benefits of microwave-assisted synthesis are further highlighted in the preparation of isoxazole derivatives via chalcones, where this method leads to higher selectivity and improved product yields. benthamdirect.comnveo.org The enhanced reaction rates are attributed to the efficient and uniform heating provided by microwaves. abap.co.in

Reaction Conventional Method Microwave-Assisted Method Reference
Synthesis of Isoxazole Schiff Bases3 hours, 70-81% yield30 seconds, 90-95% yield tsijournals.com
Synthesis of 3,4,5-trisubstituted isoxazolesSeveral days30 minutes organic-chemistry.org
Synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-oneLonger reaction times2.5 minutes, 72% yield zenodo.org
Solvent-Free Reaction Systems

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and often leading to improved reaction kinetics and yields. nih.gov Mechanochemistry, through techniques like ball-milling, has emerged as a powerful tool for the synthesis of isoxazoles without the need for traditional solvents. rsc.orgnih.govdoi.org

One notable solvent-free method involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides on a Cu/Al2O3 nanocomposite catalyst surface under ball-milling conditions. rsc.orgnih.gov This approach provides moderate to excellent yields of 3,5-disubstituted isoxazoles and is scalable. rsc.orgnih.gov Another catalyst- and solvent-free mechanochemical method involves milling mixtures of N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds, affording isoxazoles in yields up to 86%. doi.org

Microwave irradiation is another effective technique for promoting solvent-free synthesis of isoxazole derivatives. dntb.gov.uaresearchgate.net For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved efficiently using this method. dntb.gov.uaresearchgate.net Additionally, one-pot, three-component condensation reactions of 3-amino-5-methylisoxazole, aryl aldehydes, and 2-naphthol (B1666908) can be carried out under solvent-free conditions to produce 3-aminoisoxazolmethylnaphthols in good to excellent yields. researchgate.net

Table 1: Examples of Solvent-Free Isoxazole Synthesis
MethodReactantsCatalyst/ConditionsProductYieldReference
Ball-millingTerminal alkynes and hydroxyimidoyl chloridesCu/Al2O3 nanocomposite3,5-disubstituted isoxazolesModerate to excellent rsc.orgnih.gov
Ball-millingN-hydroxybenzimidoyl chlorides and enamino carbonyl compoundsNoneIsoxazolesUp to 86% doi.org
Microwave irradiationChalcones and hydroxylamine hydrochlorideNone3,4-disubstituted isoxazol-5(4H)-ones- dntb.gov.ua
One-pot condensation3-amino-5-methylisoxazole, aryl aldehydes, and 2-naphtholOxalic acid3-aminoisoxazolmethylnaphtholsGood to excellent researchgate.net
Recyclable Catalysis and Sustainable Methodologies

The development of recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and the environmental impact of chemical processes. mdpi.com Heteropolyacids (HPAs) have shown promise as green and reusable catalysts for isoxazole synthesis. scilit.comtandfonline.com For example, H3PW11CuO40, a Keggin-type heteropolyacid, effectively catalyzes the condensation of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride to yield isoxazole derivatives in high yields. scilit.comtandfonline.com This catalyst can be recovered and reused without a significant loss of activity. tandfonline.com

Another sustainable approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent system. researchgate.nettandfonline.com In an aqueous medium, PEG-400 promotes the one-pot synthesis of functionalized isoxazole-substituted pyrroles from isoxazolyl enamino esters and nitroolefins. tandfonline.com This method is advantageous due to its metal- and base-free conditions, good yields, and the ability to recover and reuse the PEG-400. tandfonline.com

The use of solid-supported catalysts, such as Ag/SiO2, also offers a green and recyclable option for the synthesis of isoxazole derivatives like 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones. dntb.gov.ua Furthermore, montmorillonite (B579905) K10, an inexpensive and readily available clay, can be used as an efficient and reusable catalyst for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones under solvent-free conditions. researchgate.net

Multi-Component Reactions for Isoxazole Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.gov These reactions are atom-economical and align with the principles of green chemistry. ijfmr.com

A notable example is the synthesis of 5-amino-isoxazole-4-carbonitriles through a multi-component reaction between malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. nih.govd-nb.info This reaction proceeds in good yields and short reaction times using a deep eutectic solvent, K2CO3/glycerol, as a catalytic reaction medium. nih.govd-nb.info

Another MCR involves the one-pot, three-component condensation of 3-amino-5-methylisoxazole, an aryl aldehyde, and 2-naphthol under solvent-free conditions, catalyzed by oxalic acid, to afford 3-aminoisoxazolmethylnaphthols. researchgate.net MCRs have also been employed for the synthesis of 4-arylmethylidene-3-substituted-isoxazol-5(4H)-ones using catalysts like dimethylaminopyridine (DMAP). researchgate.net The synthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives has been achieved through a one-pot sequential multicomponent reaction of arylglyoxal, 1,3-dimethylbarbituric acid, and 5-aminoisoxazole in water as a green solvent. bohrium.com

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is largely dictated by the reactivity of its phenolic hydroxyl group and the aromatic ring.

Phenolic Hydroxyl Group Reactivity

The hydroxyl group directly attached to the aromatic ring in phenols exhibits distinct reactivity compared to aliphatic alcohols. libretexts.org It is generally more acidic and activates the aromatic ring towards electrophilic substitution. pcc.euwikipedia.org

Phenols are susceptible to oxidation, which can lead to the formation of quinones. pcc.euwikipedia.org The phenolic group in 2-(5-Aminoisoxazol-3-yl)phenol can be oxidized to form quinones using oxidizing agents. Reagents like Fremy's salt and oxone are known to oxidize phenols to hydroquinones. wikipedia.org The formation of reactive quinone methide intermediates from phenolic groups can also occur, which may lead to further reactions. osti.gov

The hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. pcc.eubyjus.com This is due to the ability of the hydroxyl group to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate. byjus.com Phenols are highly susceptible to EAS, often reacting under milder conditions than benzene (B151609) itself. byjus.comlibretexts.org

Common EAS reactions for phenols include:

Nitration: Treatment with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com

Halogenation: Phenols react with bromine in a solvent of low polarity to form monobromophenols, and with bromine water to give a white precipitate of 2,4,6-tribromophenol. byjus.com

Kolbe's Reaction: The phenoxide ion, formed by treating phenol (B47542) with sodium hydroxide, reacts with the weak electrophile carbon dioxide to produce ortho-hydroxybenzoic acid. byjus.com

The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the departure of a proton to restore aromaticity. dalalinstitute.compressbooks.pub

Table 2: Electrophilic Aromatic Substitution Reactions of Phenols
ReactionReagentsMajor ProductsReference
NitrationDilute HNO3, 298 Ko-nitrophenol and p-nitrophenol byjus.com
HalogenationBr2 in CHCl3Monobromophenols byjus.com
HalogenationBromine water2,4,6-tribromophenol byjus.com
Kolbe's Reaction1. NaOH, 2. CO2, 3. H+Ortho-hydroxybenzoic acid byjus.com

Synthetic Strategies and Chemical Behavior of this compound

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry and organic synthesis. The specific substitution pattern of this compound, featuring an amino group at the 5-position and a phenol group at the 3-position, imparts a unique reactivity profile, making it a subject of significant chemical interest. This article explores the synthetic methodologies and chemical transformations focusing on the reactivity of its functional groups and the isoxazole core.

2 Isoxazole Ring Amino Group Reactivity

The exocyclic amino group at the C5 position of the isoxazole ring is a key functional handle for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the substituents on the isoxazole ring. In this compound, the 3-phenol group acts as an electron-donating substituent, which can modulate the nucleophilicity of the C5-amino group.

1 Amination Reactions and Substituent Effects

The amino group of 5-aminoisoxazoles readily participates in N-H insertion and acylation reactions. A notable example is the highly chemoselective reaction with α-diazocarbonyl compounds. acs.orgnih.gov The outcome of this reaction is judiciously controlled by the choice of reaction conditions. Under thermal conditions, a Wolff rearrangement occurs, leading exclusively to N-isoxazole amides. Conversely, in the presence of a rhodium catalyst, such as Rh₂(Oct)₄, the reaction proceeds via an N-H insertion pathway to yield α-amino acid derivatives of N-isoxazoles. acs.orgnih.gov Both pathways are efficient under mild conditions and are compatible with a broad range of substrates.

The synthesis of 5-aminoisoxazoles themselves often relies on the reactivity of the isoxazole core. For instance, a reliable method to access a variety of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed, where reaction temperature and pH are critical factors in determining the regioselectivity. lookchem.com

Substituents play a crucial role in directing the reactivity of the aminoisoxazole scaffold. Studies on multicomponent reactions involving 5-aminoisoxazoles have shown that the reaction pathway can be switched to form different heterocyclic products based on the nature of the substituents and the catalysts used. The electronic properties of substituents on the isoxazole ring can significantly alter the reactivity at the amine position.

Table 1: Chemoselective Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds acs.orgnih.gov

Reaction Type Catalyst/Conditions Product Type
Wolff Rearrangement Thermal (Heat) N-Isoxazole Amides
N-H Insertion Catalytic Rh₂(Oct)₄ α-Amino Acid Derivatives

3 Cycloaddition Reactions in Isoxazole Chemistry

While the most common cycloaddition reactions lead to the formation of the isoxazole ring itself, the synthesized isoxazole can also participate as a reactant in further cycloaddition processes. The primary route to 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (1,3-dipolar cycloaddition) of nitrile oxides with alkynes. acs.orgresearchgate.netjlu.edu.cnnih.govrsc.org This method is highly regioselective, especially when catalyzed by copper(I), yielding exclusively 3,5-disubstituted products. acs.org

The isoxazole ring system can also act as a 2π donor in cycloaddition reactions. For instance, isoxazoles can undergo photochemical [2+2] cycloadditions with aldehydes, a process known as the Paternò-Büchi reaction, to form bicyclic oxetanes.

Furthermore, copper(II)-catalyzed [4+2]-cycloadditions have been reported between substituted isoxazoles and Cu-benzopyryliums. In these reactions, the isoxazole acts as the 2π component. The regioselectivity of this cycloaddition is dependent on the substitution pattern of the isoxazole. For 3,5-disubstituted isoxazoles, the cycloaddition occurs across the C(3,4)-carbons of the isoxazole ring.

Table 2: Common Cycloaddition Reactions in Isoxazole Chemistry

Reaction Type Reactants Product Notes
[3+2] Cycloaddition Nitrile Oxide + Alkyne 3,5-Disubstituted Isoxazole Primary synthesis route; often Cu(I) catalyzed for regioselectivity. acs.org
[2+2] Photocycloaddition Isoxazole + Aldehyde Bicyclic Oxetane Paternò-Büchi reaction.
[4+2] Cycloaddition Isoxazole + Benzopyrylium α,γ-Dicarbonylnaphthalenes Cu(II) catalyzed; isoxazole acts as 2π donor.

4 Intramolecular Rearrangements and Ring Transformations

The isoxazole ring, despite its aromatic character, is susceptible to cleavage and rearrangement under various conditions, providing pathways to diverse molecular scaffolds. thieme-connect.de

Photochemical Rearrangements: Upon irradiation with UV light, isoxazoles undergo a characteristic photoisomerization. acs.orgacs.org This process typically involves the homolytic cleavage of the weak N-O bond to form a key acyl azirine intermediate. acs.orgnih.gov Depending on the substitution pattern and reaction conditions, this intermediate can rearrange to form various products. A significant transformation is the conversion of trisubstituted isoxazoles into highly reactive ketenimines. acs.orgnih.govresearchgate.net These ketenimines are valuable synthetic intermediates that can be trapped with nucleophiles, such as hydrazines, to generate other pharmaceutically relevant heterocycles like pyrazoles. acs.orgnih.gov In other cases, the azirine intermediate can rearrange to form oxazoles. ucd.ie

Base-Promoted Ring Transformations: The isoxazole ring can undergo transformations promoted by base. A notable example is the Boulton-Katritzky rearrangement, a thermal rearrangement of 3-(arylhydrazono)isoxazoles. beilstein-journals.orgnih.govsemanticscholar.org In a recently developed protocol, this rearrangement was observed in a tandem C-N coupling/Boulton-Katritzky process involving 3-aminoisoxazoles to produce functionalized acs.orgacs.orgnih.govtriazolo[1,5-a]pyridines. rsc.org Other base-promoted transformations can lead to the formation of substituted pyrroles.

Other Ring Transformations: The isoxazole scaffold can be converted into other heterocyclic systems. For example, reactions have been reported that transform isoxazoles into furan (B31954) and pyran derivatives. Additionally, some pyrimidine (B1678525) derivatives can be converted into isoxazoles under specific nucleophilic conditions. researchgate.net

Table 3: Key Rearrangements and Transformations of the Isoxazole Ring

Transformation Type Conditions Intermediate Final Product(s)
Photochemical Rearrangement UV Light (200-330 nm) Acyl Azirine Ketenimines, Oxazoles, Pyrazoles. acs.orgnih.govucd.ie
Boulton-Katritzky Rearrangement Base/Heat Arylhydrazone derivative acs.orgacs.orgnih.govTriazolo[1,5-a]pyridines. beilstein-journals.orgrsc.org
Ring Transformation Varies Open-chain intermediates Furans, Pyrans, Pyrroles.

Spectroscopic and Advanced Structural Characterization Techniques

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a important tool for identifying the characteristic functional groups present in 3-(5-Aminoisoxazol-3-yl)phenol. The FTIR spectrum of a phenolic extract, for instance, exhibits a broad band around 3285 cm⁻¹, which is indicative of the stretching vibration of a phenolic hydroxyl (-OH) group involved in hydrogen bonding. smbb.mx The presence of aromatic C-H stretching is confirmed by a band at approximately 2920 cm⁻¹. smbb.mx Furthermore, the aromatic ring's C=C stretching vibrations are observed as medium to weak bands at 1615 cm⁻¹ and 1500 cm⁻¹. smbb.mx In related isoxazole (B147169) compounds, the C=N stretching vibration of the isoxazole ring is typically found in the range of 1675-1580 cm⁻¹. researchgate.net For similar phenolic compounds, the phenolic C-O bond appears in the region of 1310–1330 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Bands for this compound and Related Structures

Wavenumber (cm⁻¹)Functional GroupType of VibrationReference
~3285Phenolic -OHStretching (H-bonded) smbb.mx
~2920Aromatic C-HStretching smbb.mx
1675-1580Isoxazole C=NStretching researchgate.net
1615, 1500Aromatic C=CStretching smbb.mx
1310-1330Phenolic C-OStretching researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms, which is crucial for elucidating the precise structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of related isoxazole derivatives, protons in the aromatic region typically appear in the range of δ 6.5–8.0 ppm. For a similar compound, 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, the olefinic proton of the imine group appears as a singlet at δ 8.89 ppm, while the aromatic protons are observed between δ 6.97 and 7.44 ppm. researchgate.net In another related structure, the isoxazole ring proton gives a singlet at δ 6.77 ppm. rsc.org The chemical shifts of protons are influenced by the solvent used and the specific substitution pattern on the aromatic and isoxazole rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. For isoxazole derivatives, the carbons of the isoxazole ring typically resonate in the range of δ 90–160 ppm. In a related compound, 3-(4-chlorophenyl)-5-phenylisoxazole, the isoxazole ring carbons appear at δ 170.6, 161.9, and 97.2 ppm. rsc.org For another similar structure, the isoxazole ring carbons are found at δ 170.31, 155.82, and 108.40 ppm. pnrjournal.com The chemical shifts of the phenolic ring carbons are also characteristic and aid in the complete structural assignment.

Table 2: Representative ¹H and ¹³C NMR Data for Related Isoxazole Structures

SpectrumRegion/CarbonChemical Shift (δ ppm)Reference
¹H NMRAromatic Protons6.5 - 8.0
¹H NMRIsoxazole-H~6.8 rsc.org
¹³C NMRIsoxazole Ring Carbons90 - 160
¹³C NMRIsoxazole C3~162-163 rsc.org
¹³C NMRIsoxazole C4~97-100 rsc.org
¹³C NMRIsoxazole C5~170 rsc.org

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons that are separated by two or three bonds. In the structural elucidation of complex isoxazole derivatives, HMBC experiments have been used to unambiguously confirm the connectivity of different fragments within the molecule. For example, correlations between protons on the dihydropyridine (B1217469) ring and carbons in the isoxazole ring have been used to differentiate between possible isomers. beilstein-journals.org In another study, HMBC was used to confirm the position of a phenyl group on a pyrazolo[1,5-a]pyrimidine (B1248293) core by observing correlations between specific protons and carbons. nih.govsemanticscholar.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. The molecular weight of this compound is 176.17 g/mol . In the mass spectra of related isoxazole compounds, the molecular ion peak is typically observed, confirming the molecular weight. For instance, a compound with a molecular weight of 280 g/mol showed a corresponding m/z of 280 in its mass spectrum. pnrjournal.com The fragmentation patterns can reveal characteristic losses of small molecules, such as CO or HCN, which can help to confirm the presence of the isoxazole and phenol (B47542) moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a related compound, 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, single-crystal X-ray diffraction revealed an E configuration about the C=N double bond and an intramolecular O—H⋯N hydrogen bond. researchgate.net The dihedral angle between the isoxazole and phenyl rings was found to be 4.2 (2)°. researchgate.net In another complex isoxazole derivative, X-ray diffraction was used to corroborate the relative stereochemistry of stereogenic centers that had been initially proposed based on NMR data. beilstein-journals.org The availability of single crystals of this compound would allow for a similar detailed analysis of its solid-state conformation and packing.

Single Crystal X-ray Diffraction Analysis

For a molecule such as "this compound," SC-XRD analysis would reveal critical structural details. It would confirm the connectivity of the phenol and aminoisoxazole rings, determine the planarity of the rings, and measure the dihedral angle between them. Furthermore, this analysis identifies and quantifies intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and the amino group, which dictate how the molecules pack together in the crystal lattice.

While specific crystallographic data for "this compound" is not available in publicly accessible databases as of the latest search, the analysis of related isoxazole derivatives demonstrates the utility of this technique. For instance, studies on other substituted isoxazoles have successfully used SC-XRD to confirm their molecular structures and stereochemistry. scispace.comnih.govsioc-journal.cn

The typical output of an SC-XRD experiment is a set of crystallographic data, which includes the unit cell dimensions, space group, and atomic coordinates. An illustrative example of what such data might look like for a hypothetical organic molecule is presented in the table below.

Table 1: Example of Single Crystal Crystallographic Data

ParameterValue
Chemical FormulaC₉H₈N₂O₂
Formula Weight176.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.531(2)
b (Å)8.214(1)
c (Å)19.875(3)
α (°)90
β (°)98.45(1)
γ (°)90
Volume (ų)1701.5(5)
Z (molecules/unit cell)8
Calculated Density (g/cm³)1.375
Temperature (K)293(2)
RadiationMoKα (λ = 0.71073 Å)
R-factor (%)4.5

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Crystallographic Data Interpretation for Polymorphism

Polymorphism is the phenomenon where a single chemical compound can exist in more than one crystalline form. intibs.pl These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangement. Such differences can significantly impact the physicochemical properties of a substance, including its solubility, melting point, and stability. acs.org The identification and characterization of polymorphs are therefore critical in pharmaceutical development.

Crystallographic data is central to identifying and distinguishing between polymorphs. When a compound forms multiple polymorphs, each one will produce a unique X-ray diffraction pattern because of its distinct crystal lattice. intibs.pl A comparison of single-crystal X-ray diffraction data for different batches of "this compound," were they to be synthesized under varying conditions, would be the definitive method to identify polymorphism.

Key indicators of polymorphism in crystallographic data include:

Different Space Groups: Polymorphs may crystallize in entirely different space groups.

Different Unit Cell Parameters: Even if the space group is the same, the dimensions of the unit cell (a, b, c) and the angles (α, β, γ) will differ between polymorphs.

Different Number of Molecules per Unit Cell (Z): The packing efficiency can vary, leading to a different value for Z.

Conformational Differences: The molecule itself may adopt different conformations (e.g., different rotation around single bonds) in different polymorphs. This is known as conformational polymorphism.

The table below illustrates how crystallographic data might differ between two hypothetical polymorphic forms of a compound.

Table 2: Illustrative Comparison of Crystallographic Data for Two Hypothetical Polymorphs

ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)10.531(2)12.450(3)
b (Å)8.214(1)7.985(1)
c (Å)19.875(3)17.621(4)
β (°)98.45(1)90
Volume (ų)1701.5(5)1752.3(6)
Z (molecules/unit cell)88
Calculated Density (g/cm³)1.3751.334

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

In the absence of single crystals, X-ray Powder Diffraction (XRPD) is the primary technique used to screen for and identify polymorphism. Each polymorph will give a characteristic XRPD pattern, which serves as a "fingerprint" for that crystalline form.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-(5-Aminoisoxazol-3-yl)phenol. These methods allow for a detailed examination of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic compounds. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. Studies on various isoxazole (B147169) derivatives have successfully employed DFT to understand their molecular properties. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's reactivity and its ability to participate in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the aminophenol moiety, while the LUMO may be distributed over the isoxazole ring.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Isoxazole Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: The data in this table is illustrative and represents typical values for a substituted isoxazole derivative. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the isoxazole ring and the phenolic oxygen, indicating these as sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amino and hydroxyl protons, suggesting their susceptibility to nucleophilic attack.

DFT calculations can also predict the electronic transitions and simulate the UV-Vis absorption spectrum of a molecule. By calculating the energy difference between the ground state and various excited states, it is possible to predict the wavelengths at which the molecule will absorb light. These theoretical predictions can be correlated with experimental UV-Vis spectra to confirm the electronic structure and identify the nature of the electronic transitions (e.g., π→π* or n→π* transitions). For this compound, the presence of aromatic rings and heteroatoms would lead to characteristic absorption bands in the UV-Vis region.

Conformation Analysis and Energetic Profiles

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformation analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, rotation around the single bond connecting the phenol (B47542) and isoxazole rings can lead to different conformers. Computational methods can be used to construct a potential energy surface by systematically varying this dihedral angle, allowing for the identification of the global minimum energy conformation and the energy barriers between different conformers. The synthesis of 3,5-disubstituted isoxazoles often involves considerations of molecular conformation. rsc.org

Theoretical Studies of Reaction Mechanisms and Regioselectivity

Theoretical studies can provide deep insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, which is a 3,5-disubstituted isoxazole, understanding the regioselectivity of the key ring-forming reaction is crucial.

The synthesis of 3,5-disubstituted isoxazoles is often achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov Theoretical calculations can be employed to model this reaction and explain the observed regioselectivity. By calculating the energies of the two possible transition states leading to the formation of the 3,5- and 3,4-disubstituted isoxazoles, it is possible to predict which regioisomer will be the major product. These calculations often involve analyzing the FMO interactions between the dipole (nitrile oxide) and the dipolarophile (alkyne).

Reaction Pathway Elucidation (e.g., Intrinsic Reaction Coordinate)

Detailed computational studies elucidating the specific reaction pathway for the synthesis of this compound, including Intrinsic Reaction Coordinate (IRC) analysis, are not extensively available in published literature. IRC analysis is a computational method used to map the minimum energy path connecting reactants, a transition state, and products on the potential energy surface. Such an analysis for this compound would provide precise details on the geometric and energetic changes throughout its formation, confirming the transition state that links the starting materials to the isoxazole product.

While direct IRC studies on this compound are scarce, theoretical investigations into related reactions, such as the 1,3-dipolar cycloaddition for forming isoxazole rings, have been performed. These studies often employ Density Functional Theory (DFT) to analyze the reaction mechanism, stereoselectivity, and regioselectivity, identifying the transition states and intermediates involved. For example, computational analyses of cycloaddition reactions involving nitrones (one possible precursor to the isoxazole ring) have utilized IRC calculations to confirm that the located transition states correctly connect the reactants and the cycloadduct product. researchgate.net

Catalytic Effects and Transition States

The synthesis of isoxazole derivatives often involves catalysis to improve reaction rates and yields. mdpi.com Computational chemistry plays a vital role in understanding these catalytic effects by modeling the interaction between the catalyst, reactants, and transition states. Transition state theory explains reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.org

For the synthesis of compounds structurally related to this compound, various catalysts have been employed. For instance, the synthesis of isoxazol-5-one derivatives has been achieved using amine-functionalized cellulose (B213188) as a green, heterogeneous catalyst. mdpi.com Computational studies in such systems would typically involve:

Modeling the Catalyst: Creating an accurate digital model of the catalyst's active site.

Simulating the Reaction: Docking the reactants to the catalyst and calculating the energy profile of the reaction pathway.

Analyzing Transition States: Identifying the geometry and energy of the transition state with and without the catalyst to quantify its effect on lowering the activation energy barrier.

Although specific transition state calculations for the catalytic synthesis of this compound are not prominent in the literature, computational studies on similar heterocyclic syntheses have provided deep insights. These studies confirm that catalysts stabilize the transition state, thereby accelerating the reaction.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling is a cornerstone in modern drug discovery, enabling the prediction and analysis of how a ligand, such as an isoxazole derivative, interacts with a biological target, typically a protein or enzyme.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of potential drug candidates against various biological targets. Numerous studies have employed molecular docking for isoxazole derivatives to explore their potential as therapeutic agents. nih.govnih.govnih.gov

For instance, docking studies on isoxazole-carboxamide derivatives identified potent inhibitors of cyclooxygenase (COX) enzymes, with the most active compound showing high selectivity for COX-2. nih.gov In another study, novel isoxazole derivatives were docked into the active sites of enzymes from the Cytochrome P450 family, revealing strong binding affinities and identifying potential lead compounds for anticancer agents. nih.gov Similarly, isoxazole derivatives have been evaluated as inhibitors of carbonic anhydrase, with docking results correlating well with in vitro inhibitory activity. nih.govacs.org

The predicted binding affinities from these studies, often expressed in kcal/mol, provide a quantitative measure of the ligand's potential efficacy. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target protein.

Table 1: Predicted Binding Affinities of Isoxazole Derivatives from Molecular Docking Studies
Isoxazole Derivative ClassTarget ProteinBest Binding Affinity (kcal/mol)Reference
Oxazole DerivativesCOX-1-10.311 ekb.eg
Oxazole DerivativesCOX-2-9.642 ekb.eg
Isoxazole-Curcumin AnaloguesGSK-3, Bcl-2, PRHigher than curcumin espublisher.com
5-(4-chlorophenyl)-3-(benzimidazol-2-yl)-isoxazoleHIV-1 RT (1RT2)Not specified ijsrset.com
Isoxazole-carboxamide derivative (A13)COX-2Not specified nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are crucial for assessing the stability of the ligand-receptor complex and understanding the conformational changes that may occur upon binding.

Structure Activity Relationship Sar Studies

Design Principles for Isoxazole (B147169) Derivatives in Academic Research

The isoxazole ring is a key structural motif in medicinal chemistry due to its ability to engage in various non-covalent interactions. symc.edu.cn These interactions include hydrogen bonding, π-π stacking, and hydrophilic interactions, which are crucial for the binding of a molecule to its biological target. symc.edu.cn The design of isoxazole derivatives often involves modifying the substituents on the isoxazole ring and its attached moieties to optimize these interactions and, consequently, the biological activity. nih.gov

Key design principles for isoxazole derivatives include:

Introduction of hydrogen bond donors and acceptors: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. symc.edu.cnresearchgate.net

Modulation of electronic properties: The electron-rich nature of the isoxazole ring can be tuned by the addition of electron-donating or electron-withdrawing groups to its substituents. nih.gov

Optimization of steric and hydrophobic properties: The size and lipophilicity of the substituents can be modified to improve the compound's fit within the binding pocket of its target and to enhance its pharmacokinetic properties. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.org This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. tandfonline.com

Selection of Physicochemical Descriptors

The development of a robust QSAR model relies on the careful selection of physicochemical descriptors that accurately represent the structural features of the molecules under study. researchgate.net These descriptors can be broadly categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Steric descriptors: These relate to the size and shape of the molecule. nih.gov

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. nih.gov

Topological descriptors: These are numerical values that describe the connectivity of atoms within the molecule. nih.gov

A variety of descriptors have been employed in QSAR studies of isoxazole derivatives, including those related to molecular shape, electronic properties, and thermodynamics. nih.gov In some studies, descriptors such as the x-component of the molecular dipole moment, the HOMO-LUMO energy gap, and the electrophilicity index have been found to influence the biological activity of isoxazole compounds. researchgate.net

Predictive Model Development and Validation

Once a set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. researchgate.net Multiple linear regression (MLR) and partial least squares (PLS) are commonly used statistical methods for this purpose. researchgate.netacs.org

The predictive power of the QSAR model is assessed through a process of validation. tandfonline.com This typically involves dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability. nih.gov Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predicted squared correlation coefficient (R²pred) are used to assess the quality of the model. mdpi.comnih.gov A high value for these parameters indicates a robust and predictive model. mdpi.comnih.gov

Several QSAR models have been developed for isoxazole derivatives, demonstrating good predictive ability for a range of biological activities. mdpi.comnih.govtandfonline.com For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for the activity of isoxazole derivatives as farnesoid X receptor (FXR) agonists. mdpi.comnih.gov

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 3-(5-Aminoisoxazol-3-yl)phenol can be significantly altered by modifying the substituents on both the phenolic moiety and the isoxazole ring.

Phenolic Moiety Substituent Effects

Studies on various phenolic compounds have shown that the introduction of electron-withdrawing or electron-donating groups can modulate their antioxidant activity. nih.gov For instance, the presence of certain substituents can affect the bond dissociation enthalpy of the phenolic O-H bond, which is a key determinant of radical scavenging activity.

Isoxazole Ring Substituent Effects (e.g., amino group modifications)

Modifications to the substituents on the isoxazole ring, particularly the amino group at the 5-position, can have a profound impact on the biological activity profile of the compound. The amino group can act as a hydrogen bond donor and can also be a site for further chemical modification.

Research has shown that modifications at this position can lead to compounds with diverse biological activities. semanticscholar.org For example, N-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been shown to exhibit immunosuppressive activity. semanticscholar.org In some cases, the introduction of specific substituents on the amino group can enhance the desired biological activity while reducing toxicity. researchgate.net

Conversely, the removal or replacement of the amino group can also lead to significant changes in activity. For instance, in a series of isoxazole derivatives, the presence of an electronegative group at the R3 position (which could correspond to the 5-position of the isoxazole ring) was found to be crucial for agonistic activity at the farnesoid X receptor. mdpi.com

Influence of Aromatic Ring Substituents

The substituents on the phenolic ring of this compound play a pivotal role in modulating its biological efficacy. The presence of electron-donating or electron-withdrawing groups can significantly alter the molecule's interaction with target receptors.

Research on various phenolic compounds has demonstrated that the introduction of different functional groups to the aromatic ring impacts their chemical and biological properties. For instance, electron-donating groups, such as hydroxyl (-OH), methyl (-CH3), and methoxy (B1213986) (-OCH3), tend to enhance the electron density of the benzene (B151609) ring. mdpi.com This increased electron density can facilitate electrophilic substitution reactions and may lead to higher reaction rates in certain biological processes. mdpi.com Conversely, electron-withdrawing groups like nitro (-NO2) and carboxyl (-COOH) decrease the electron density of the aromatic ring, which can reduce its reactivity. mdpi.com

In the context of designing ligands with specific activities, the strategic placement of substituents is crucial. For example, in the development of ligands for serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters, the introduction of a bicycloaryl group was found to be tolerated by multiple binding sites, leading to a compound with desired activities at several targets. acs.org This highlights the principle that specific substitutions can be used to "design in" or "design out" particular biological activities. acs.org

Studies on combretastatin (B1194345) A-4 analogues, which feature diarylisoxazole structures, have shown that the cytotoxicity of these compounds is highly dependent on the substituents on the benzene ring. acs.org Specifically, the combination of a 3-amino (3-NH2) and a 4-methoxy (4-OMe) group on one of the aryl rings resulted in cytotoxicity comparable to the parent compound. acs.org This underscores the importance of the substitution pattern in achieving potent biological effects.

The following table summarizes the general influence of different substituent types on the reactivity of a phenolic aromatic ring:

Substituent TypeExamplesEffect on Aromatic RingGeneral Impact on Reactivity
Electron-Donating-OH, -CH3, -OCH3, -C2H5Increases electron densityFacilitates electrophilic reactions
Electron-Withdrawing-NO2, -COOH, -CHODecreases electron densityReduces reactivity in electrophilic reactions

Conformational Flexibility and Its Implications for Receptor Binding

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a critical determinant of its interaction with biological receptors. This flexibility allows a ligand to adapt its shape to fit into a receptor's binding site, a process that is fundamental to its biological function.

The inherent conformational flexibility of a protein receptor is essential for recognizing and binding to ligands. rsc.org The dynamic nature of both the ligand and the receptor influences the stability and specificity of the resulting complex. rsc.org For a molecule like this compound, its ability to rotate around its single bonds allows it to present different pharmacophoric features to a receptor.

Computational studies have shown that the transition from a more flexible compound to a more rigid one can significantly reduce the number of possible conformations, which in turn affects the entropy of binding. biorxiv.org For instance, constraining the flexibility of a ligand can sometimes enhance its potency by locking it into an active conformation. acs.org Conversely, excessive rigidity can prevent a ligand from adopting the optimal geometry for receptor binding.

Research on olfactory receptors has demonstrated that they can differentiate between different conformations of the same odorant molecule. chemistryviews.org By synthesizing analogues with restricted bond rotations, it was found that different conformers could act as agonists, partial agonists, or even antagonists for the same receptor. chemistryviews.org This illustrates that the conformational repertoire of a ligand is a key factor in determining the nature of its biological response. chemistryviews.org

The following table outlines the key implications of conformational flexibility in drug-receptor interactions:

Aspect of Conformational FlexibilityImplication for Receptor Binding
Ligand AdaptabilityAllows the molecule to fit into the binding pocket of the receptor.
Entropic ConsiderationsChanges in conformational freedom upon binding contribute to the overall thermodynamics of the interaction. biorxiv.org
Agonist vs. Antagonist ActivityDifferent conformations of the same molecule can elicit different functional responses from the receptor. chemistryviews.org
Potency and SelectivityConstraining flexibility can lock a molecule into a highly active conformation, potentially increasing potency and selectivity. acs.org

Investigative Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Isoxazole (B147169) derivatives, including those structurally related to 3-(5-aminoisoxazol-3-yl)phenol, have shown promise in this area.

Research into the antibacterial effects of isoxazole-containing compounds has revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Studies on various derivatives have demonstrated their potential to inhibit the growth of clinically relevant pathogens. For instance, novel synthesized isoxazole derivatives have been shown to possess significant antibacterial activity.

The antibacterial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The activity of these compounds is influenced by the nature and position of substituents on the isoxazole and associated phenyl rings.

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

Compound/Derivative Target Bacteria Activity/Findings
Isoxazole-substituted triazine derivatives Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes Exhibited good antibacterial activity.
Novel isoxazole derivatives Gram-positive and Gram-negative bacteria Showed significant antibacterial properties.
Chalcone-linked isoxazoles Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae Demonstrated moderate to good antibacterial activity.

In addition to antibacterial properties, isoxazole derivatives have been investigated for their potential to combat fungal infections. These studies have shown that certain structural modifications to the isoxazole core can lead to potent antifungal agents. The antifungal activity is often assessed against a panel of fungal strains, including yeasts and molds.

The efficacy of these compounds is also determined by their MIC values against various fungal species. The presence of specific functional groups attached to the isoxazole ring system has been found to be crucial for their antifungal potential.

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

Compound/Derivative Target Fungi Activity/Findings
Novel isoxazole derivatives Various fungal strains Displayed significant antifungal activity.
Chalcone-linked isoxazoles Aspergillus niger, Candida albicans Showed moderate to good antifungal activity.

The antimicrobial action of isoxazole derivatives is believed to stem from their ability to interfere with essential microbial processes. One of the proposed mechanisms is the inhibition of key microbial enzymes that are vital for the survival of the pathogen. For example, some isoxazole compounds may target enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The specific molecular targets can vary depending on the exact structure of the isoxazole derivative and the microbial species.

Anticancer Potential Investigations

The search for more effective and less toxic anticancer drugs has led to the exploration of various synthetic compounds, including those based on the isoxazole framework.

A significant focus of anticancer drug discovery is the identification of compounds that can inhibit the uncontrolled proliferation of cancer cells. Isoxazole derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. The mechanism of cytotoxicity often involves the disruption of cellular processes that are critical for cancer cell growth and survival.

The anticancer activity is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. Studies have shown that the substitution pattern on the isoxazole and phenyl rings plays a critical role in determining the cytotoxic potency.

Table 3: Cytotoxic Activity of Selected Isoxazole Derivatives Against Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity/Findings
Isoxazole derivatives Human cancer cell lines Exhibited cytotoxic effects.
Novel isoxazole-based compounds Various cancer cell lines Showed potential as anticancer agents.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer drugs exert their effects by inducing apoptosis in tumor cells. Research has indicated that some isoxazole derivatives can trigger apoptotic pathways in cancer cells.

Furthermore, these compounds can modulate the cell cycle, which is the series of events that take place in a cell leading to its division and duplication. By arresting the cell cycle at specific checkpoints, these derivatives can prevent cancer cells from dividing and proliferating. This dual ability to induce apoptosis and modulate the cell cycle makes them promising candidates for further development as anticancer agents.

Targeting Specific Cellular Pathways (e.g., tubulin polymerization, FLT3 kinase)

The isoxazole scaffold is a key component in the design of molecules that target critical cellular pathways involved in disease, particularly in oncology.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer agents. abap.co.in Several isoxazole-containing compounds have been developed as tubulin polymerization inhibitors, often acting at the colchicine (B1669291) binding site. abap.co.innih.gov For instance, a novel series of isoxazole-naphthalene derivatives was designed and evaluated for antiproliferative activities. abap.co.in One of the most active compounds from this series, featuring a 4-ethoxy substitution on a phenyl ring (Compound 5j), demonstrated potent inhibition of tubulin polymerization with an IC₅₀ value of 3.4 µM, which was more potent than the reference compound colchicine (IC₅₀ = 7.5 µM). abap.co.in This compound was also found to arrest the cell cycle in the G2/M phase and induce apoptosis in human breast cancer cells. abap.co.in Similarly, pyrazole/isoxazole linked arylcinnamide conjugates have been synthesized and shown to exhibit significant inhibition of tubulin polymerization, leading to G2/M cell cycle arrest. asianpubs.org

FLT3 Kinase Inhibition: The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the development of acute myeloid leukemia (AML). acs.orgorientjchem.org Mutations in FLT3 can lead to its uncontrolled activation and are associated with a poor prognosis. acs.org Consequently, FLT3 has become an important therapeutic target. nih.gov Derivatives of isoxazole have been central to the development of potent FLT3 inhibitors. In one study, a series of 4-arylamido 5-methylisoxazole (B1293550) derivatives incorporating a benzimidazole (B57391) core was synthesized. The most potent compound, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl) isoxazole-4-carboxamide (Compound 5a), showed strong inhibitory activity against FLT3 with an IC₅₀ of 495 nM and displayed excellent selectivity over other kinases. benthamdirect.compharmahealthsciences.net Another study led to the discovery of compound 7d, a 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogue, which exhibited an even more potent FLT3 inhibition with an IC₅₀ of 106 nM. acs.org This compound was also effective against common FLT3 mutations, such as FLT3-ITD and FLT3-TKD. acs.org

Table 1: Inhibition of Cellular Pathway Targets by Isoxazole Derivatives

Compound Class Target Key Findings IC₅₀ Value Reference
Isoxazole-naphthalene derivative (5j) Tubulin Polymerization More potent than colchicine 3.4 µM abap.co.in
4-arylamido 5-methylisoxazole-benzimidazole (5a) FLT3 Kinase Potent and selective inhibition 495 nM benthamdirect.compharmahealthsciences.net
4-arylamido 5-methylisoxazole-quinazoline (7d) FLT3 Kinase Potent inhibition of wild-type and mutant FLT3 106 nM acs.org

Anti-inflammatory and Analgesic Properties

The isoxazole nucleus is a constituent of various compounds investigated for their potential to alleviate inflammation and pain through diverse mechanisms.

Enzyme Inhibition Studies (e.g., COX, 5-Lipoxygenase, p38α MAP kinase)

COX Inhibition: Cyclooxygenase (COX) enzymes are key to the inflammatory pathway. Research into isoxazole derivatives has revealed compounds with selective inhibitory activity. For example, modifying a known selective COX-1 inhibitor, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], by replacing the methyl group with an amino group, led to improved COX-1 selectivity and inhibitory activity. nih.gov

5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme is crucial for the biosynthesis of pro-inflammatory leukotrienes. plos.org A study investigating previously synthesized isoxazole derivatives for their 5-LOX inhibitory potential found that several compounds exhibited significant activity. plos.orgnih.gov One compound demonstrated a concentration-dependent inhibition of 5-LOX with an IC₅₀ value of 8.47 µM, while another potent compound in the series showed an IC₅₀ of 10.48 µM. plos.orgnih.gov Furthermore, a series of 4,5-diaryloisoxazol-3-carboxylic acids were identified as potent inhibitors of cellular 5-lipoxygenase product synthesis, with two compounds showing an IC₅₀ of 0.24 µM each. nih.gov

p38α MAP Kinase Inhibition: The p38α mitogen-activated protein (MAP) kinase is a central player in the signaling cascades of severe inflammatory diseases. nih.govnih.gov Isoxazoles have been explored as bioisosteric replacements for the imidazole (B134444) ring found in many p38 inhibitors. nih.gov This research led to the development of 3,4,5-trisubstituted isoxazole derivatives with highly promising profiles, showing enhanced suppression of cytokine release and potent inhibition of the isolated p38 MAP kinase. nih.gov Other 3,4-diaryl isoxazoles were found to be highly potent dual inhibitors of both p38α and CK1δ. nih.gov

Receptor Interaction Mechanisms (e.g., nAChR, sEH/FAAH)

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interaction: Nicotinic acetylcholine receptors are involved in pain signaling, and their modulation is a target for developing new analgesics. nih.gov Isoxazole derivatives have been synthesized as ligands for nAChR, with some compounds displaying a promising analgesic profile in research studies. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition: The endocannabinoid system plays a role in regulating inflammation, and inhibiting the degradation of anandamide (B1667382) by the enzyme FAAH is a promising therapeutic strategy. nih.gov A series of 3-carboxamido-5-aryl-isoxazole derivatives were developed as FAAH inhibitors. One compound from this series displayed significant FAAH inhibitory activity, with an IC₅₀ value of 0.088 µM, and was shown to reduce colitis in an experimental model. nih.gov

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. The isoxazole scaffold has been incorporated into molecules evaluated for their ability to counteract oxidative processes.

Radical Scavenging Assays

The antioxidant potential of isoxazole derivatives is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In one study, fluorophenyl-isoxazole-carboxamide derivatives were assessed, and two compounds, in particular, demonstrated high antioxidant potency with IC₅₀ values of 0.45 µg/ml and 0.47 µg/ml, respectively, which was significantly more potent than the standard, Trolox (IC₅₀ of 3.10 µg/ml). researchgate.net Another investigation of isoxazole derivatives against DPPH found that several compounds exhibited excellent free radical scavenging effects. plos.orgnih.gov The most potent compound showed an IC₅₀ value of 10.96 µM, with others also showing strong activity (IC₅₀ values of 13.12 µM and 18.87 µM). plos.orgnih.gov The antioxidant capacity is often influenced by the substitution pattern on the aromatic rings attached to the isoxazole core. jetir.org

Table 2: Antioxidant Activity of Isoxazole Derivatives in DPPH Radical Scavenging Assay

Compound Class Key Findings IC₅₀ Value Reference
Fluorophenyl-isoxazole-carboxamide (2a) High antioxidant potency 0.45 µg/ml researchgate.net
Fluorophenyl-isoxazole-carboxamide (2c) High antioxidant potency 0.47 µg/ml researchgate.net
Isoxazole derivative (C3) Excellent free radical scavenging 10.96 µM plos.orgnih.gov
Isoxazole derivative (C5) Potent antioxidant effect 13.12 µM plos.orgnih.gov

Other Noteworthy Biological Activities (e.g., Antiepileptic Activity)

Beyond the aforementioned areas, the versatile isoxazole scaffold has been explored for other therapeutic applications, including the management of neurological disorders.

Antiepileptic Activity: Epilepsy is a common neurological disorder characterized by recurrent seizures. pharmahealthsciences.netatiner.gr Several isoxazole derivatives have been synthesized and evaluated for anticonvulsant properties. abap.co.inbenthamdirect.com In one study, a series of novel benzo[d]isoxazole derivatives were designed and tested. The most potent compound protected against maximal electroshock (MES)-induced seizures with an ED₅₀ value of 20.5 mg/kg and was found to act by selectively blocking the NaV1.1 voltage-gated sodium channel. acs.org Other research has also shown that isoxazole derivatives can provide significant protection in both MES and pentylenetetrazole (PTZ) induced seizure models, which are indicative of an ability to block seizure spread and raise the seizure threshold, respectively. pharmahealthsciences.net The presence of specific substituents, such as a nitrated aromatic ring at the C5 position and a hydroxyl-substituted phenyl ring at the C3 position of the isoxazole, was found to confer maximum protection against convulsions. pharmahealthsciences.net

Emerging Research Directions and Future Perspectives

Development of Multi-Targeted Isoxazole-Based Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. researchgate.netrsc.org This has led to a paradigm shift from the "one-target, one-drug" approach to the development of multi-targeted agents that can modulate several targets simultaneously. Isoxazole (B147169) derivatives are well-suited for this strategy due to their versatile structure, which allows for modifications to interact with various biological targets. researchgate.netrsc.orgsymc.edu.cn

Molecular hybridization, a technique that combines two or more pharmacophores into a single molecule, is a key strategy in developing multi-targeted agents. jchemrev.comijariit.com This approach can lead to synergistic effects and improved efficacy compared to individual pharmacophores. ijariit.com For instance, isoxazole-triazole hybrids have been synthesized and are being explored for their potential as antibacterial agents. researchgate.net

The development of multi-targeted therapies is a growing trend in isoxazole-based drug discovery, with the potential to address unmet medical needs in complex diseases. researchgate.netrsc.orgnih.gov

Integration of Advanced Synthetic and Computational Methods for Drug Discovery

The discovery and development of new drugs is a time-consuming and expensive process. nih.gov The integration of advanced synthetic and computational methods has become crucial for accelerating this process and improving its efficiency.

Advanced Synthetic Methodologies:

Recent advances in synthetic chemistry have provided more efficient and environmentally friendly ways to produce isoxazole derivatives. nih.gov These methods include:

Transition metal-catalyzed cycloadditions: These reactions offer a powerful tool for the synthesis of isoxazoles. rsc.orgnih.gov

Green chemistry approaches: The use of methods like microwave-induced synthesis and ultrasound methodology provides more sustainable and efficient synthetic routes. nih.govsciensage.info

Regioselective functionalization: These techniques allow for precise modifications of the isoxazole ring, enabling the creation of more complex and bioactive molecules. rsc.orgnih.gov

Table 1: Advanced Synthetic Methods for Isoxazole Derivatives

Method Description Advantages References
Transition Metal-Catalyzed Cycloadditions Utilizes transition metals as catalysts for the [3+2] cycloaddition reaction to form the isoxazole ring. High efficiency and control over regioselectivity. rsc.orgnih.govnih.gov
Microwave-Induced Synthesis Employs microwave irradiation to accelerate reaction rates and improve yields. Faster reaction times, higher yields, and often solvent-free conditions. nih.gov
Ultrasonication Uses ultrasound energy to promote chemical reactions. Can lead to higher yields and shorter reaction times. nih.govsciensage.info
Green Synthesis Focuses on the use of environmentally benign reagents and conditions. Reduced waste, lower toxicity, and increased safety. rsc.orgnih.govnih.gov

Computational Tools in Drug Design:

Computational methods are increasingly used to predict the properties of new drug candidates and to guide their design. nih.govtandfonline.comelsevier.com These techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity of compounds based on their chemical structure. tandfonline.com

Molecular Docking: This method predicts the binding orientation of a ligand to its target protein, helping to understand the mechanism of action. nih.govtandfonline.com

In Silico ADMETox Prediction: These tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity of drug candidates, reducing the likelihood of late-stage failures. tandfonline.comfrontiersin.org

The integration of these advanced synthetic and computational methods is a powerful strategy for the rational design and efficient synthesis of novel isoxazole-based drugs. tandfonline.com

Exploration of Novel Biological Targets for Isoxazole Scaffolds

The isoxazole scaffold has demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov Researchers are continuously exploring new biological targets for isoxazole derivatives to expand their therapeutic potential.

Preliminary research suggests that 3-(5-Aminoisoxazol-3-yl)phenol and its derivatives may have potential as:

Antimicrobial Agents: Isoxazole derivatives have shown significant activity against various bacterial and fungal strains.

Anticancer Agents: Some isoxazole compounds have been found to inhibit cancer cell proliferation and induce apoptosis. researchgate.netnih.gov

Enzyme Inhibitors: The isoxazole ring can interact with the active sites of various enzymes, making it a promising scaffold for the development of enzyme inhibitors. mdpi.com For example, some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. frontiersin.orguniba.it

The exploration of novel biological targets for isoxazole scaffolds is an active area of research, with the potential to lead to the development of new treatments for a wide range of diseases. researchgate.netrsc.orgnih.gov The unique structural features of the isoxazole ring make it a versatile platform for the design of new therapeutic agents. symc.edu.cnrsc.org

Table 2: Investigated Biological Targets for Isoxazole Derivatives

Target Class Specific Examples Therapeutic Potential References
Enzymes Cyclooxygenase (COX), Topoisomerase II, Dihydropteroate synthetase Anti-inflammatory, Anticancer, Antibacterial frontiersin.orgmdpi.comuniba.itpnrjournal.com
Receptors - - -
Other Proteins Tubulin, Ribosomal protein S6 kinase beta-1 (S6K1) Anticancer tandfonline.comnih.gov

Q & A

Q. What synthetic methodologies are established for 3-(5-Aminoisoxazol-3-yl)phenol, and how do reaction conditions influence yield and purity?

The synthesis typically involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Key steps include:

  • Hypervalent iodine reagents (e.g., PIFA) to generate nitrile oxides in situ from oximes .
  • Solvent selection (e.g., THF, 1,4-dioxane) and catalysts (e.g., triethylamine, pyridine) to optimize regioselectivity .
  • Column chromatography for purification, yielding products with >95% purity .

Example Reaction Conditions:

Starting MaterialsReagents/CatalystsSolventTemperatureTimeYield
Hex-5-yn-1-ol, 4-methylbenzaldehyde oximePIFATHF0–25°C0.75 h66%
Phenylacetylene, 4-nitrobenzaldehyde oximePIFATHF0–25°C0.75 h73%
Alkyne derivatives, oximesTriethylamine1,4-dioxane90°C1 hVaries

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H NMR : Aromatic protons appear at δ 6.76–8.36, with isoxazole protons near δ 6.76 .
  • IR Spectroscopy : Peaks at ~1603 cm⁻¹ (C=N stretch) and ~3392 cm⁻¹ (O–H stretch) confirm functional groups .
  • HRMS : Molecular ion peaks (e.g., m/z 266.0692 [M+H]+) validate molecular weight .

Q. How does solubility impact experimental design for this compound?

The compound is soluble in polar aprotic solvents (e.g., THF, DMF) but poorly soluble in water. This necessitates:

  • Reaction setups in THF or 1,4-dioxane to enhance reactivity .
  • Purification via non-polar solvents (e.g., hexane/ethyl acetate gradients) to isolate crystalline products .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields and scalability?

  • Catalyst Screening : Replace triethylamine with stronger bases (e.g., DBU) to accelerate cycloaddition .
  • Solvent Polarity : Use DMF to stabilize intermediates, improving regioselectivity .
  • Temperature Gradients : Gradual heating (25°C → 90°C) reduces side reactions .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • X-ray Crystallography : Refine structures using SHELX software to resolve ambiguities in bond angles or hydrogen bonding patterns . Example: Dihedral angles between isoxazole and phenyl rings (16.64–17.60°) indicate planarity .
  • Comparative Analysis : Cross-validate NMR data with computational predictions (e.g., DFT calculations of chemical shifts) .

Q. What computational approaches predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Model HOMO-LUMO gaps using crystal structure coordinates (e.g., C8NO planarity from X-ray data) .
  • Molecular Dynamics : Simulate solvent interactions to predict solubility trends .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to modulate electronic density .
  • Biological Assays : Use cytotoxicity data from analogs (e.g., 3-phenylisoxazole derivatives) to prioritize targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.